molecular formula C37H42O10 B1233036 Gniditrin CAS No. 55306-10-0

Gniditrin

Cat. No.: B1233036
CAS No.: 55306-10-0
M. Wt: 646.7 g/mol
InChI Key: NEIGQRKMHFDLTK-JXXNAEBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gniditrin is a natural product found in the plant Thymelaea hirsuta. It is a diterpenoid compound with a complex molecular structure, known for its various biological activities. The molecular formula of this compound is C37H42O10, and it has a molecular weight of 646.7 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gniditrin involves multiple steps, leveraging advanced organic synthesis techniques. The synthetic routes often employ retrosynthesis analysis to predict feasible synthetic pathways

Industrial Production Methods

advancements in synthetic chemistry and biocatalysis may offer potential routes for industrial production in the future.

Chemical Reactions Analysis

Types of Reactions

Gniditrin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Gniditrin has several scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including cytotoxicity and anti-inflammatory effects.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its cytotoxic properties.

Mechanism of Action

The mechanism of action of Gniditrin involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to cellular receptors and enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cell signaling and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Gniditrin: Another diterpenoid compound with similar structural features.

    Daphne factor P1: A related compound with comparable biological activities.

Uniqueness

This compound is unique due to its specific molecular structure and the presence of the decatrienyl side chain.

Properties

CAS No.

55306-10-0

Molecular Formula

C37H42O10

Molecular Weight

646.7 g/mol

IUPAC Name

[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E,6E)-deca-2,4,6-trienoate

InChI

InChI=1S/C37H42O10/c1-6-7-8-9-10-11-15-18-26(39)43-29-23(5)36-25-19-22(4)28(40)34(25,42)32(41)33(20-38)30(44-33)27(36)31-35(29,21(2)3)46-37(45-31,47-36)24-16-13-12-14-17-24/h8-19,23,25,27,29-32,38,41-42H,2,6-7,20H2,1,3-5H3/b9-8+,11-10+,18-15+

InChI Key

NEIGQRKMHFDLTK-JXXNAEBBSA-N

SMILES

CCCC=CC=CC=CC(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C

Isomeric SMILES

CCC/C=C/C=C/C=C/C(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C

Canonical SMILES

CCCC=CC=CC=CC(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C

55306-10-0

Synonyms

gniditrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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